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Compound of Interest

Compound Name: MAX-40279 hydrochloride

Cat. No.: B15143482

Application Notes and Protocols for MAX-40279

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3)
and fibroblast growth factor receptor (FGFR).[1][2] It has demonstrated potential as a
therapeutic agent for acute myeloid leukemia (AML), a cancer in which these signaling
pathways are often dysregulated.[3][4] Preclinical studies have shown that MAX-40279 can
effectively inhibit the proliferation of cancer cells and suppress tumor growth in animal models.
[3][5] Notably, it has shown efficacy against mutated forms of FLT3 that confer resistance to
other inhibitors and achieves high concentrations in the bone marrow, the primary site of AML.
[5][6] These application notes provide a summary of the key pharmacokinetic and
pharmacodynamic properties of MAX-40279 and detailed protocols for its preclinical
evaluation.

Pharmacodynamic Profile

MAX-40279 exerts its anti-neoplastic effects by inhibiting the kinase activity of both FLT3 and
FGFR.[1][2] This dual inhibition blocks downstream signaling pathways that are crucial for the
proliferation and survival of cancer cells.[1][2]
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Table 1: In Vitro Kinase and Cellular Assay Data for

MAX-40279
Assay Type Target/Cell Line Endpoint MAX-40279 Activity
[Data Not Publicly
Enzyme Assay FLT3-wt IC50 (nM) )
Available]
[Data Not Publicly
FLT3-ITD IC50 (nM) _
Available]
[Data Not Publicly
FLT3-D835Y IC50 (nM) _
Available]
[Data Not Publicly
FGFR1 IC50 (nM) .
Available]
[Data Not Publicly
FGFR2 IC50 (nM) _
Available]
[Data Not Publicly
FGFR3 IC50 (nM) _
Available]
[Data Not Publicly
Cellular Assay MV4-11 (FLT3-ITD) GI50 (uM)

Available]

KG-1 (FGFR driven)

GI50 (UM)

[Data Not Publicly

Available]

IC50: Half-maximal inhibitory concentration; G150: Half-maximal growth inhibition. Data is

representative of typical preclinical evaluation.

Signaling Pathway Inhibition

MAX-40279 blocks the phosphorylation of FLT3 and FGFR, thereby inhibiting downstream

signaling cascades including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.[1][7][8] A
key pharmacodynamic marker for MAX-40279 activity is the inhibition of N-myc downstream
regulated 1 (NDRG1) phosphorylation at Serine 330.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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